molecular formula C8H11NO3S B3095041 5-Methoxy-2-methylbenzene-1-sulfonamide CAS No. 1261795-93-0

5-Methoxy-2-methylbenzene-1-sulfonamide

Cat. No.: B3095041
CAS No.: 1261795-93-0
M. Wt: 201.25 g/mol
InChI Key: ZLQUUZQXYILWKO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of anisole with chlorosulfonic acid to form the corresponding sulfonyl chloride, which is then treated with ammonia or an amine to yield the sulfonamide .

Industrial Production Methods

Industrial production of 5-Methoxy-2-methylbenzene-1-sulfonamide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to optimize yield and purity. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methoxy-2-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based pharmaceuticals.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Methoxy-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. In biological systems, sulfonamides typically inhibit the activity of enzymes involved in folate synthesis, such as dihydropteroate synthase. This inhibition disrupts the production of folic acid, which is essential for DNA synthesis and cell division, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-methylbenzene-1-sulfonamide: Similar structure but with different positional isomerism.

    5-Methoxy-2-methylbenzenesulfonyl chloride: Precursor in the synthesis of 5-Methoxy-2-methylbenzene-1-sulfonamide.

    5-Hydroxy-2-methylbenzene-1-sulfonamide: Oxidation product of this compound

Uniqueness

This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its methoxy and methyl groups influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

5-methoxy-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c1-6-3-4-7(12-2)5-8(6)13(9,10)11/h3-5H,1-2H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLQUUZQXYILWKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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